N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine is a synthetic organic compound classified as a pyridine derivative. Pyridine derivatives are well-known for their diverse applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This compound is recognized for its potential utility in drug development due to its unique structural features and biological activity.
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine falls under the category of amines, specifically secondary amines due to the presence of the sec-butyl group. Its structure includes a pyridine ring fused with a piperidine moiety, which enhances its chemical reactivity and biological interactions.
The synthesis of N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine typically involves several key steps:
The synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine is , with a molecular weight of approximately 275.4 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C17H29N3 |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N-butan-2-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
| InChI | InChI=1S/C17H29N3/c1-5... |
| InChI Key | VYSSJYMMUBITHO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1=NC=C(C=C1)C2CCCCN2C(C)C |
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions employed during the reactions.
The mechanism by which N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine exerts its effects likely involves:
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine has several potential applications:
This compound's unique structure and properties make it an interesting subject for further research in both academic and industrial settings.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9